Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate
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Overview
Description
Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an indole core substituted with a benzyloxy group and a tert-butoxycarbonyl-protected amino group, making it a valuable intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using hydrogenation or metal hydrides.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation (H₂/Pd-C), sodium borohydride.
Substitution: Benzyl bromide, sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: Used in the study of indole-based biological pathways and mechanisms.
Chemical Biology: Acts as a probe to study protein-ligand interactions and enzyme activities.
Mechanism of Action
The mechanism of action of Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, modulating their activity. The benzyloxy and Boc-protected amino groups enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Uniqueness
Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group and Boc-protected amino group makes it a versatile intermediate for further functionalization and synthesis of complex molecules .
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-5-30-23(28)22(27-24(29)32-25(2,3)4)13-18-15-26-21-12-11-19(14-20(18)21)31-16-17-9-7-6-8-10-17/h6-12,14-15,22,26H,5,13,16H2,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDLNDKTYFWUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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